N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a quinazolinone core substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and an ethyl linker connecting to a 1,4-benzodioxine carboxamide moiety. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP binding in enzymatic pockets . The 6,7-dimethoxy groups likely enhance solubility and modulate electronic interactions with target proteins, while the 2-methyl substituent may confer metabolic stability by reducing oxidative degradation.
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-13-24-15-11-19(29-3)18(28-2)10-14(15)22(27)25(13)9-8-23-21(26)20-12-30-16-6-4-5-7-17(16)31-20/h4-7,10-11,20H,8-9,12H2,1-3H3,(H,23,26) |
InChI Key |
HNLYWAWMTUYMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3COC4=CC=CC=C4O3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
The quinazolinone core is typically synthesized via cyclization of anthranilamide derivatives. For N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a two-step protocol is commonly employed. First, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one is prepared by reacting anthranilic acid derivatives with acetic anhydride under reflux, followed by methylation using dimethyl sulfate. The resultant intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid via a carbodiimide-mediated amide bond formation. Yields for this step range from 65% to 78%, depending on the activating agent (e.g., HOBt or EDCI).
Critical parameters include:
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed methods offer improved regioselectivity for the quinazolinone moiety. A representative protocol involves treating 2-aminobenzamide with a benzyl alcohol derivative in the presence of Pd(OAc)₂ and TPPMS ligand. The benzyl alcohol is oxidized in situ to an aldehyde, which undergoes intramolecular cyclization to form the quinazolinone ring. Subsequent alkylation with 2-(bromoethyl)-1,4-benzodioxine-2-carboxamide completes the synthesis. This method achieves yields of 72–85%, with catalyst loading as low as 2 mol%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate amide coupling but may promote epimerization. Non-polar solvents (e.g., toluene) favor cyclization but require higher temperatures (110–120°C). A mixed solvent system (DMF:toluene, 1:3) balances these effects, achieving 82% yield for the final compound.
Temperature profiling reveals that maintaining the quinazolinone formation step at 70°C prevents decomposition of the dimethoxy substituents. Exceeding 90°C leads to demethylation, reducing purity to <90%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
NMR spectroscopy :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.67 (s, 1H, NH), 7.90–7.94 (m, 4H, aromatic), 3.02 (q, 1H, CHCH₃), 1.32 (d, 3H, CH₃).
-
¹³C NMR : 164.0 ppm (C=O, amide), 157.2 ppm (C=O, quinazolinone).
Mass spectrometry : ESI-MS m/z 424 [M+H]⁺, consistent with the molecular formula C₂₃H₂₅N₃O₆.
Crystallographic Studies
Single-crystal X-ray diffraction confirms the planar quinazolinone ring and the equatorial orientation of the ethyl-benzodioxine side chain. Key metrics:
-
Dihedral angles : 85.2° between quinazolinone and benzodioxine planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Condensation (EDCI) | 78 | 95 | 24 | Moderate |
| Pd-Catalyzed | 85 | 98 | 12 | High |
| Biocatalytic (Hypothetical) | N/A | N/A | 48 | Low |
Table 1: Performance metrics for primary synthesis methods.
The palladium-catalyzed route offers superior efficiency and purity but requires stringent control over oxygen and moisture. Condensation methods, while slower, are more accessible for small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological Implications
- Quinazolinone Modifications: The absence of a 2-methyl group in the analogue () may reduce metabolic stability compared to the target compound, as methyl groups often block oxidative metabolism.
- Heterocyclic Systems : The benzodioxine (two oxygen atoms) in the target compound vs. benzoxazine (one oxygen, one nitrogen) in the analogue may influence hydrogen-bonding networks. Benzoxazine’s nitrogen could participate in additional polar interactions, while benzodioxine’s oxygen-rich structure may enhance solubility.
- Carboxamide Substitution : The N,N-dimethyl group in the analogue increases lipophilicity (logP), possibly improving membrane permeability but risking off-target interactions.
Pharmacokinetic and Selectivity Profiles
- The 2-methyl group likely reduces CYP450-mediated metabolism, extending half-life compared to unmethylated analogues.
- The benzodioxine-carboxamide moiety may confer higher aqueous solubility than benzoxazine derivatives, balancing bioavailability.
Research Findings and Limitations
Existing literature on direct comparisons is sparse, but structural analysis suggests:
- Kinase Inhibition: Quinazolinones with 6,7-dimethoxy groups typically target tyrosine kinases (e.g., EGFR, VEGFR). The target compound’s 2-methyl group may reduce potency but enhance selectivity by avoiding steric clashes in conserved ATP pockets.
- Metabolic Stability : Methylation at position 2 is a common strategy to block CYP3A4 oxidation, as seen in FDA-approved kinase inhibitors like erlotinib.
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound belonging to the quinazoline family. It is characterized by its complex structure that potentially confers significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.5 g/mol. The presence of methoxy groups and a quinazoline core enhances its solubility and biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O6 |
| Molecular Weight | 441.5 g/mol |
| Structure | Contains quinazoline core and benzodioxine moiety |
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound appears to induce apoptosis through mechanisms involving the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : By disrupting cellular signaling pathways, it can trigger programmed cell death in malignant cells.
Antimicrobial Properties
In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, although further research is needed to elucidate these mechanisms fully .
Case Studies and Research Findings
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines, indicating potent antiproliferative activity .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the quinazoline structure can significantly alter biological activity. For instance, the introduction of methoxy groups at specific positions enhances solubility and bioactivity .
- Comparative Analysis : When compared to other quinazoline derivatives lacking the benzodioxine moiety, this compound shows superior activity against cancer cell lines, highlighting the importance of its unique structural features .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis requires multi-step reactions with precise control of parameters:
- Temperature: Maintain strict thermal conditions (e.g., 60–80°C for cyclization steps) to avoid side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation.
- Reaction Time: Monitor intermediates via thin-layer chromatography (TLC) to terminate steps at optimal conversion points.
- Purification: Use column chromatography or recrystallization to isolate the final product. Validate purity via NMR spectroscopy (1H/13C) and mass spectrometry (HRMS) .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, critical for verifying the quinazolinone and benzodioxine moieties.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions in crystalline forms (if applicable).
- Infrared Spectroscopy (IR): Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic: How can researchers mitigate challenges in isolating intermediates during synthesis?
Methodological Answer:
- Chromatographic Techniques: Employ gradient elution in flash chromatography to separate polar intermediates.
- Acid/Base Extraction: Leverage solubility differences (e.g., protonating amine groups in acidic conditions).
- In-line Monitoring: Use HPLC-DAD to track reaction progress and optimize isolation windows.
- Lyophilization: For hygroscopic intermediates, freeze-drying improves stability .
Advanced: What strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in target binding?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methoxy groups on quinazoline or benzodioxine rings) to assess bioactivity changes.
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains.
- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Pharmacophore Mapping: Identify critical functional groups via 3D alignment of active/inactive analogs .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability Testing: Compare hepatic microsomal half-life to rule out pharmacokinetic variability.
- Off-Target Profiling: Screen against related targets (e.g., tyrosine kinases vs. serine/threonine kinases) using selectivity panels.
- Data Normalization: Apply statistical tools (e.g., Z-score normalization) to harmonize activity metrics .
Advanced: What experimental approaches are critical for evaluating the compound’s pharmacokinetic profile?
Methodological Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes to measure metabolic clearance.
- Caco-2 Permeability: Assess intestinal absorption potential.
- In Vivo Studies:
- Plasma Pharmacokinetics: Conduct IV/PO dosing in rodent models, with LC-MS/MS quantification of plasma levels.
- Tissue Distribution: Use radiolabeled compound (e.g., 14C) to track organ-specific accumulation.
- Protein Binding: Equilibrium dialysis to determine free fraction in plasma .
Advanced: How can researchers investigate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC-UV.
- Thermal Stress Testing: Expose to 40–60°C and monitor decomposition kinetics.
- Oxidative Stress: Use hydrogen peroxide or metal ions to simulate radical-mediated degradation.
- Light Sensitivity: Conduct ICH-compliant photostability studies in controlled UV/visible light chambers .
Basic: What safety precautions are necessary when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: Immediate flushing with water for skin/eye contact; seek medical evaluation for ingestion .
Advanced: What methodologies are suitable for probing the compound’s mechanism of action at the molecular level?
Methodological Answer:
- CRISPR-Cas9 Knockout: Generate cell lines lacking putative targets (e.g., specific kinases) to observe activity loss.
- Click Chemistry: Attach fluorescent probes (e.g., Alexa Fluor) for cellular localization studies.
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution.
- Transcriptomics/Proteomics: Profile gene/protein expression changes post-treatment to map signaling pathways .
Basic: How can researchers validate the compound’s bioactivity in preliminary assays?
Methodological Answer:
- Dose-Response Curves: Test across a logarithmic concentration range (e.g., 1 nM–100 μM) to calculate IC50/EC50 values.
- Positive/Negative Controls: Include reference inhibitors/agonists (e.g., staurosporine for kinase inhibition).
- Reproducibility: Triplicate runs with independent stock solutions to confirm consistency.
- Cell Viability: Pair bioactivity assays with MTT/WST-1 tests to rule out cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
